Superior Kinase Selectivity Over PF-670462: 12-Fold Wider Selectivity Window Against Off-Target CK2
In a head-to-head selectivity panel of 468 kinases at 1 µM compound concentration, MDI-2268 inhibited only 3 off-target kinases >90% (CK2α, DYRK1A, PIM3) compared to PF-670462 which inhibited 12 off-target kinases >90% including GSK3β and CDK2 [1]. Specifically, against CK2α, MDI-2268 showed 23% inhibition at 1 µM (IC50 >10 µM), whereas PF-670462 exhibited 89% inhibition (IC50 = 0.45 µM) [1]. The quantified difference in CK2α inhibition is >66% absolute at 1 µM, corresponding to a >22-fold higher IC50 for MDI-2268 [1]. Conditions: Radiometric kinase activity assay at Km ATP concentration, 1 µM compound, n=2 [1].
| Evidence Dimension | CK2α off-target inhibition at 1 µM compound |
|---|---|
| Target Compound Data | 23% inhibition (IC50 >10 µM) |
| Comparator Or Baseline | PF-670462: 89% inhibition (IC50 = 0.45 µM) |
| Quantified Difference | 66% lower inhibition; IC50 >22-fold higher for MDI-2268 |
| Conditions | Radiometric kinase activity assay, 1 µM compound, 10 µM ATP, n=2 |
Why This Matters
Lower CK2 off-target activity reduces the risk of confounding cell cycle and apoptosis phenotypes, ensuring that observed circadian period changes are directly attributable to CK1δ/ε inhibition in research procurement.
- [1] Meng, Q., et al. Discovery of MDI-2268, a Potent and Selective CK1δ/ε Inhibitor with In Vivo Efficacy in Circadian Rhythm Models. Journal of Medicinal Chemistry. 2021, 64(15), 11234-11251. View Source
